molecular formula C12H13N3O2S B2483594 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide CAS No. 870692-96-9

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide

Cat. No. B2483594
CAS RN: 870692-96-9
M. Wt: 263.32
InChI Key: NENIEAAZERKIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide (3-AMT) is an organic compound with a unique structure and a wide range of applications. It is a versatile building block for the synthesis of various compounds and has been used in a variety of fields such as pharmaceuticals, food additives, and agrochemicals. 3-AMT is a heterocyclic compound with a five-membered ring structure, containing a sulfur atom and two nitrogen atoms. Its structure gives it a variety of properties, including solubility in a variety of solvents, and the ability to form strong hydrogen bonds with other molecules. In addition, it has been found to have a wide range of biological activities, including antiviral and antifungal activity.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide, focusing on six unique applications:

Antimicrobial Agents

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide has shown potential as an antimicrobial agent. Its unique chemical structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics to combat resistant bacterial strains .

Anticancer Research

This compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable molecule in cancer research .

Anti-inflammatory Agents

Research has indicated that 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Antioxidant Activity

The compound has been studied for its antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. This antioxidant property is beneficial in preventing cellular damage and aging, and it has potential applications in developing supplements and pharmaceuticals aimed at enhancing cellular health .

Material Science

In material science, this compound has been used as a building block for synthesizing novel polymers and materials. Its unique chemical properties allow it to form stable and functional materials with potential applications in electronics, coatings, and nanotechnology.

These applications highlight the versatility and potential of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich Santa Cruz Biotechnology Sigma-Aldrich Santa Cruz Biotechnology : Sigma-Aldrich : Santa Cruz Biotechnology

properties

IUPAC Name

3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)10-6-9(13)11(18-10)12(16)15-14/h2-6H,13-14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENIEAAZERKIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide

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